molecular formula C12H14BrNO2 B11925410 3-Bromo-4-(piperidin-1-yl)benzoic acid CAS No. 1131594-15-4

3-Bromo-4-(piperidin-1-yl)benzoic acid

Cat. No.: B11925410
CAS No.: 1131594-15-4
M. Wt: 284.15 g/mol
InChI Key: IZPUOTUGVQFTLJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(piperidin-1-yl)benzoic acid is an organic compound that features a bromine atom, a piperidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(piperidin-1-yl)benzoic acid typically involves the bromination of 4-(piperidin-1-yl)benzoic acid. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(piperidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

3-Bromo-4-(piperidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(piperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for certain molecular targets, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)benzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    3-Bromo-4-(morpholin-4-yl)benzoic acid: Contains a morpholine ring instead of a piperidine ring, which can alter its biological activity and chemical reactivity.

    3-Bromo-4-(pyrrolidin-1-yl)benzoic acid: Contains a pyrrolidine ring, which can affect its binding properties and reactivity.

Uniqueness

3-Bromo-4-(piperidin-1-yl)benzoic acid is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1131594-15-4

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

3-bromo-4-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C12H14BrNO2/c13-10-8-9(12(15)16)4-5-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)

InChI Key

IZPUOTUGVQFTLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br

Origin of Product

United States

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